

T2384: A Technical Guide to a Novel PPAR γ Partial Agagonist

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Compound of Interest

Compound Name: T2384

Cat. No.: B1682870

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Abstract

T2384 is a synthetic, non-thiazolidinedione (TZD) small molecule that has been identified as a potent and selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR γ). As a nuclear receptor, PPAR γ is a key regulator of adipogenesis, glucose homeostasis, and inflammation, making it a significant therapeutic target for type 2 diabetes.

T2384 exhibits unique binding properties and a distinct pharmacological profile compared to full PPAR γ agonists, suggesting its potential as an insulin-sensitizing agent with an improved side-effect profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and key experimental data related to **T2384**.

Chemical Structure and Properties

T2384, with the chemical name 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide, possesses a complex aromatic structure. Its key physicochemical and identifying properties are summarized in the table below.

Property	Value
IUPAC Name	2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)benzenesulfonamide
CAS Number	315222-83-4
Molecular Formula	C ₂₀ H ₁₀ Cl ₃ F ₃ N ₂ O ₂ S ₃
Molecular Weight	569.83 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
SMILES	<chem>C1=CC(=C(C=C1S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)Cl)Cl)Cl)C(F)(F)F</chem>
InChI Key	BYUHFXVHEGWPSE-UHFFFAOYSA-N

Biological Activity and Quantitative Data

T2384 has been characterized as a partial agonist of PPAR γ , demonstrating a distinct profile of gene expression and cellular effects compared to full agonists like thiazolidinediones (TZDs).

In Vitro Activity

Parameter	Value	Assay Type	Reference
EC ₅₀ (PPAR γ)	0.56 μ M	Cell-based co-transfection assay	[1]
Maximal Activation	~25% (relative to Rosiglitazone)	Cell-based co-transfection assay	[1]

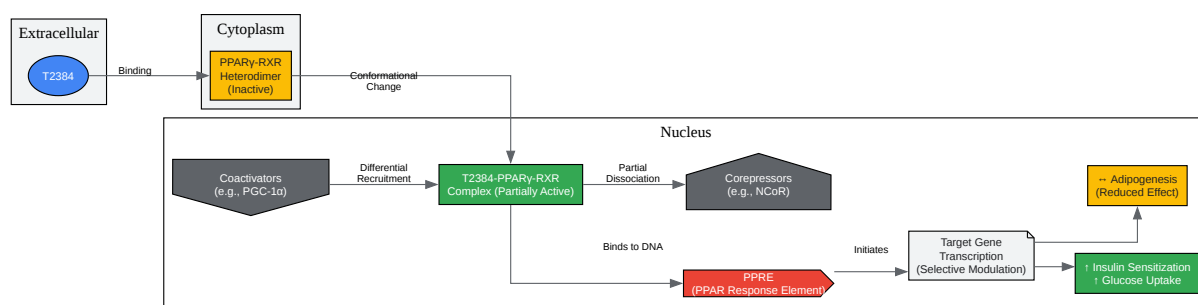
In Vivo Efficacy in a Diabetic Mouse Model (KKAy mice) [2]

Parameter	T2384 (30 mg/kg)	T2384 (100 mg/kg)	Rosiglitazone (10 mg/kg)	Vehicle Control
Fasting Plasma Glucose	Reduced	Significantly Reduced	Significantly Reduced	No change
Plasma Insulin	Reduced	Significantly Reduced	Significantly Reduced	No change
Body Weight Gain	No significant change	No significant change	Increased	No change
Food Consumption	No significant change	No significant change	No significant change	No change

Mechanism of Action: Partial Agonism of PPAR γ

T2384's partial agonism is attributed to its unique binding mode within the PPAR γ ligand-binding domain (LBD). Unlike full agonists that stabilize a conformation of the activation function-2 (AF-2) helix required for robust coactivator recruitment, **T2384** induces a distinct conformational change. This results in a differential recruitment of coactivator and corepressor proteins to the PPAR γ transcriptional complex.

This selective modulation of co-regulator interaction leads to a specific pattern of target gene transcription. **T2384** effectively activates genes involved in insulin sensitization while having a lesser effect on genes responsible for adipogenesis and some of the adverse effects associated with full PPAR γ agonists.



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Caption: **T2384** binds to the PPARγ-RXR heterodimer, inducing a unique conformation that leads to differential co-regulator recruitment and selective gene transcription.

Experimental Protocols

The following are generalized protocols for key assays used to characterize **T2384**, based on standard methodologies in the field. For specific details, refer to the primary literature.

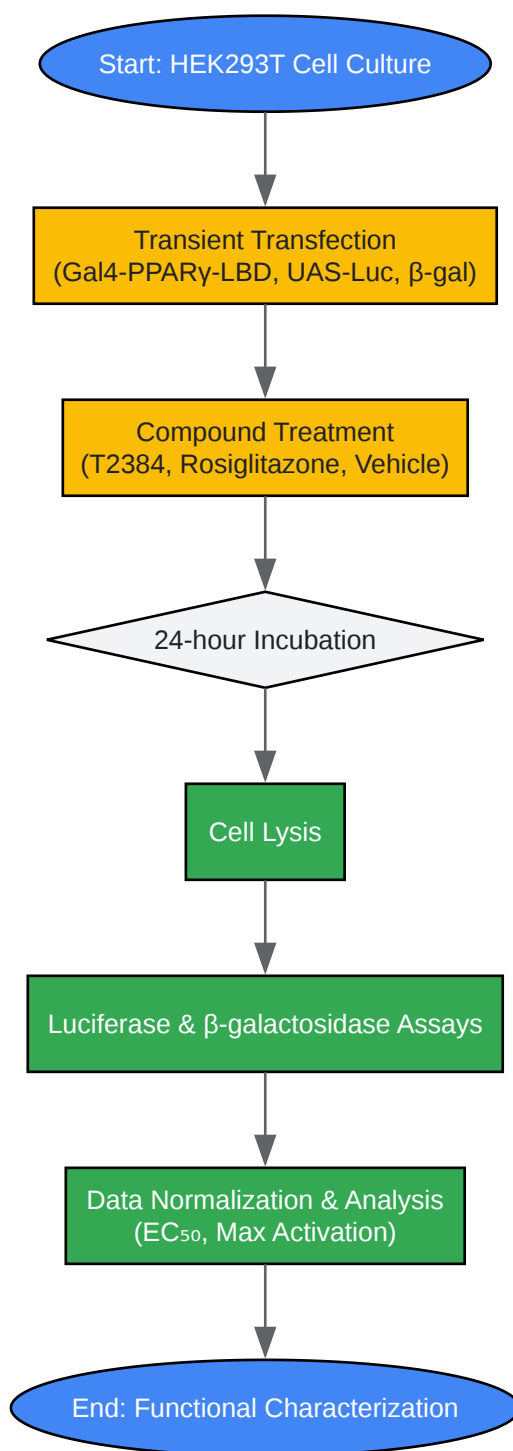
PPARγ Co-transfection Assay (Cell-based)

Objective: To determine the functional potency (EC_{50}) and efficacy (maximal activation) of **T2384** as a PPARγ agonist.

Methodology:

- Cell Culture: HEK293T or a similar cell line is cultured in appropriate media.
- Transfection: Cells are transiently transfected with three plasmids:

- An expression vector for the Gal4 DNA-binding domain fused to the PPAR γ ligand-binding domain (Gal4-PPAR γ -LBD).
- A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).
- A control plasmid expressing β -galactosidase for normalization of transfection efficiency.
- Compound Treatment: Following transfection, cells are treated with a range of concentrations of **T2384**, a positive control (e.g., Rosiglitazone), and a vehicle control (DMSO).
- Lysis and Reporter Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase and β -galactosidase activities are measured using appropriate assay kits.
- Data Analysis: Luciferase activity is normalized to β -galactosidase activity. The dose-response curve is plotted, and the EC₅₀ and maximal activation are calculated using non-linear regression analysis.



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Caption: Workflow for the PPAR γ co-transfection assay to determine the functional activity of **T2384**.

In Vivo Antidiabetic Efficacy Study

Objective: To evaluate the antidiabetic effects of **T2384** in a relevant animal model of type 2 diabetes.

Methodology:

- Animal Model: Male KKAY mice, a model of genetic obesity and type 2 diabetes, are used.
- Acclimatization and Grouping: Animals are acclimatized and then randomly assigned to treatment groups (e.g., vehicle control, **T2384** low dose, **T2384** high dose, positive control like Rosiglitazone).
- Compound Administration: **T2384** and control compounds are administered orally, typically mixed with the diet, for a specified period (e.g., 4 days).
- Monitoring: Body weight and food consumption are monitored daily.
- Biochemical Analysis: At the end of the treatment period, blood samples are collected after fasting. Plasma glucose and insulin levels are measured using standard biochemical assays.
- Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the effects of different treatments on the measured parameters.

Summary and Future Directions

T2384 represents a promising lead compound in the development of a new generation of insulin sensitizers. Its partial PPAR γ agonism allows for the separation of the beneficial effects on glucose metabolism from the undesirable side effects associated with full agonists. The unique chemical scaffold of **T2384** provides a valuable starting point for further medicinal chemistry efforts to optimize its pharmacological properties. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term efficacy and safety evaluations, and the elucidation of the precise molecular interactions that govern its partial agonist activity. These endeavors will be crucial in translating the potential of **T2384** into a clinically viable therapeutic for type 2 diabetes.

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References

- 1. researchgate.net [researchgate.net]
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